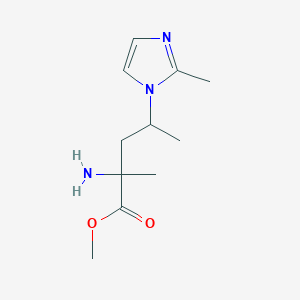

Methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)pentanoate

Description

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

methyl 2-amino-2-methyl-4-(2-methylimidazol-1-yl)pentanoate |

InChI |

InChI=1S/C11H19N3O2/c1-8(14-6-5-13-9(14)2)7-11(3,12)10(15)16-4/h5-6,8H,7,12H2,1-4H3 |

InChI Key |

KCEQRNYKPKXIKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1C(C)CC(C)(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Amino Acid Backbone

The amino acid backbone, methyl 2-amino-2-methylpentanoate, is often prepared starting from commercially available amino acids or keto acids. Protection of the amino group (e.g., with Boc or Cbz groups) is common to prevent side reactions during subsequent functionalization.

- Esterification : The carboxylic acid group is converted into the methyl ester using standard Fischer esterification or via reaction with methyl chloroformate under basic conditions.

- Amino group protection : N-protection is achieved using tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups.

Deprotection and Final Purification

- Removal of protecting groups is carried out under acidic or hydrogenolytic conditions depending on the protecting group used.

- The final methyl ester is purified by recrystallization or chromatography.

Representative Synthetic Route (Based on Literature)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. | Starting amino acid (e.g., 2-amino-2-methylpentanoic acid), methanol, acid catalyst | Esterification to methyl ester |

| 2. | Boc anhydride or Cbz chloride, base (e.g., triethylamine) | Protection of amino group |

| 3. | Halogenation agent (e.g., NBS, tosyl chloride) | Introduction of leaving group at 4-position |

| 4. | 2-Methylimidazole, base (e.g., K2CO3), solvent (e.g., DMF) | Nucleophilic substitution to attach imidazole |

| 5. | Acidic conditions (e.g., TFA) or hydrogenation | Deprotection of amino group |

| 6. | Purification by recrystallization or chromatography | Isolation of pure this compound |

Detailed Example from Related Imidazole Amino Acid Synthesis

A related synthesis of 2-aminoimidazole amino acid derivatives (which share structural similarity) involves:

- Starting from a protected amino acid aldehyde intermediate.

- Alkylation of the imidazole ring nitrogen with the aldehyde derivative.

- Subsequent reduction and deprotection steps.

This method uses selective protection strategies and mild reducing agents such as diisobutylaluminum hydride (DIBAH) at low temperatures to maintain stereochemical purity and functional group compatibility.

Reaction Conditions and Optimization

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for nucleophilic substitution steps.

- Bases : Potassium carbonate or sodium hydride are commonly used to deprotonate the imidazole nitrogen and facilitate alkylation.

- Temperature : Reactions are often carried out at 0°C to room temperature to control reactivity and minimize side products.

- Purification : Acid-base extraction followed by recrystallization from mixed solvents (e.g., petroleum ether and ethyl acetate) yields high-purity products.

Data Table: Summary of Key Synthetic Steps and Conditions

| Step | Starting Material | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification | 2-amino-2-methylpentanoic acid | MeOH, HCl (cat), reflux | 85-90 | Standard Fischer esterification |

| Amino Protection | Methyl ester | Boc2O, TEA, DCM, 0°C to RT | 90-95 | Boc protection for amino group |

| Halogenation | Protected methyl ester | NBS or TsCl, pyridine, 0°C | 75-80 | Introduces leaving group at 4-position |

| Imidazole Coupling | Halogenated ester + 2-methylimidazole | K2CO3, DMF, RT, 12-24 h | 70-85 | N-alkylation reaction |

| Deprotection | Coupled product | TFA in DCM, RT, 1-2 h | 80-90 | Boc removal |

| Purification | Crystallization or chromatography | - | >95 purity | Final isolation |

Research Findings and Considerations

- The regioselectivity of the alkylation step is critical to ensure attachment at the correct nitrogen of the imidazole ring.

- Protecting group strategies significantly influence the overall yield and purity.

- Mild reaction conditions prevent racemization at the chiral center.

- The use of 2-methylimidazole rather than unsubstituted imidazole improves selectivity and biological activity in related compounds.

- Scale-up procedures require optimization of solvent volumes, temperature control, and purification methods to maintain reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)pentanoate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)pentanoate has numerous scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

Biology: The compound’s imidazole ring is a key component in many biological molecules, making it useful in studying enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)pentanoate involves its interaction with molecular targets through the imidazole ring. This ring can participate in hydrogen bonding, coordination with metal ions, and other interactions that influence biological pathways. The specific pathways and targets depend on the context in which the compound is used, such as inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound is compared below with three analogues sharing core features (amino ester backbone, heterocyclic substituents) but differing in substituent groups or ring systems:

Functional and Physicochemical Comparisons

Imidazole vs. Pyrazole Derivatives

- Electronic and Steric Effects : The substitution of imidazole (two adjacent nitrogen atoms) with pyrazole (nitrogens at 1 and 2 positions) alters hydrogen-bonding capacity and steric bulk. Pyrazole derivatives may exhibit reduced basicity compared to imidazoles due to nitrogen positioning .

- Biological Activity : Imidazole-containing compounds often show enhanced binding to metalloenzymes (e.g., cytochrome P450) compared to pyrazoles, which are less prone to tautomerization .

Benzimidazole vs. Imidazole Derivatives

- Aromaticity and Lipophilicity: The benzimidazole in Compound 1 increases hydrophobicity (clogP ~2.5 vs.

- Synthetic Accessibility : Benzimidazole synthesis requires multi-step protocols (e.g., reductive amination with benzaldehyde ), whereas the reference compound’s imidazole moiety is simpler to functionalize .

Oxirane-Containing Analogues

- Reactivity : The epoxide group in Methyl 3-ethyl-3-isopropyloxirane-2-carboxylate confers high electrophilicity, making it unsuitable for long-term storage but valuable as a synthetic intermediate. In contrast, the reference compound’s imidazole and ester groups enhance stability .

Biological Activity

Methyl 2-amino-2-methyl-4-(2-methyl-1H-imidazol-1-yl)pentanoate, a compound with a unique structure, has garnered attention for its potential biological activities. This article reviews the available data on its biological effects, including anticancer properties, immunomodulatory effects, and other therapeutic potentials.

- Molecular Formula : C9H16N4O

- Molar Mass : 196.25 g/mol

- CAS Number : 1248278-95-6

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological pathways. The following sections detail specific areas of interest.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Inhibition of Cell Proliferation : Compounds with structural similarities have shown IC50 values ranging from 3.0 µM to 21.3 µM against various cancer cell lines, such as MCF-7 and A549 .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 3.0 | MCF-7 |

| Compound B | 21.3 | A549 |

| Compound C | 5.85 | Various |

These findings suggest that this compound may possess similar anticancer capabilities.

Immunomodulatory Effects

Immunomodulation is another area where this compound shows promise. Research indicates that certain derivatives can enhance immune responses:

- Rescue Assays : In studies involving mouse splenocytes, specific analogs were able to rescue immune cells effectively, indicating potential applications in immunotherapy .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary molecular docking studies suggest interactions with key proteins involved in cancer progression and immune regulation.

Case Studies and Research Findings

A review of various studies highlights the compound's potential:

- In vitro Studies : Compounds structurally related to this compound have demonstrated significant cytotoxicity against multiple cancer cell lines.

- Animal Models : In vivo studies are required to fully understand the therapeutic potential and safety profile of this compound.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-amino-2-methyl-4-(2-methyl-1H-imidazol-1-yl)pentanoate, and how can reaction efficiency be improved?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, amidation, and esterification. For example:

- Step 1 : Coupling of 2-methyl-1H-imidazole with a halogenated pentanoate precursor under basic conditions (e.g., K₂CO₃ in DMF) to introduce the imidazole moiety.

- Step 2 : Protection and deprotection of the amino group using tert-butoxycarbonyl (Boc) or benzyl groups to avoid side reactions.

- Step 3 : Esterification with methanol under acidic catalysis.

Q. Efficiency improvements :

- Use continuous flow reactors to enhance mixing and reduce reaction time .

- Optimize solvent systems (e.g., water/ethyl acetate biphasic systems) for easier product isolation .

Q. How can structural elucidation of this compound be performed, and which analytical techniques are most reliable?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the positions of the methyl, amino, and imidazole groups. For example, the imidazole proton signals appear at δ 7.0–7.5 ppm in DMSO-d₆ .

- X-ray Crystallography : Programs like SHELXL refine crystal structures to determine bond lengths and angles. This is critical for resolving stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 254.18 for C₁₂H₂₀N₃O₂) .

Q. What purification strategies are recommended to achieve high-purity (>98%) samples for biological testing?

- Column Chromatography : Use silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane).

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., parasitic enzymes in Leishmania). The imidazole ring may coordinate with metal ions in active sites .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Parameters like binding free energy (ΔG) validate predictions .

- QSAR Studies : Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity data to guide analog design .

Q. What experimental approaches can resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values)?

Discrepancies may arise from differences in assay conditions or impurity profiles. Solutions include:

- Standardized Assays : Use identical cell lines (e.g., Leishmania donovani promastigotes) and incubation times.

- Dose-Response Validation : Repeat experiments with independent synthetic batches.

- Metabolic Stability Testing : Assess compound degradation in serum to rule out false negatives .

Q. How does the compound’s stereochemistry influence its pharmacological profile, and how can enantioselective synthesis be achieved?

The 2-amino-2-methyl group introduces a chiral center. Enantiomers may differ in target binding:

Q. What are the challenges in crystallizing this compound, and how can they be addressed for structural studies?

Challenges include low melting points and solvent inclusion. Strategies:

Q. How can the compound’s stability under physiological conditions be evaluated, and what degradation products are formed?

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.

- LC-MS Analysis : Identify degradation products (e.g., hydrolyzed pentanoate or oxidized imidazole derivatives) .

- pH-Rate Profiling : Determine stability in buffers mimicking intestinal fluid (pH 6.8) and plasma (pH 7.4) .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

- Hepatotoxicity : Use HepG2 cells to assess liver enzyme (ALT/AST) release.

- Cytotoxicity : MTT assays on HEK293 cells determine IC₅₀ values for non-target tissues.

- hERG Binding Assays : Evaluate cardiac toxicity risks via patch-clamp electrophysiology .

Q. How can isotopic labeling (e.g., ¹³C or ¹⁵N) aid in metabolic pathway tracing?

- Synthesis : Introduce ¹³C at the methyl group via labeled methanol in esterification.

- Mass Spectrometry Tracking : Trace labeled metabolites in urine or serum samples.

- NMR Studies : Use ¹⁵N-labeled imidazole to map nitrogen metabolism in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.